Isaglidole

Diabetes Research Pharmacodynamics Insulin Secretion

Researchers face supply challenges for experimental imidazoline derivatives for anti-diabetic studies. Isaglidole provides a reliable, singular source for investigating alpha2-adrenoceptor-mediated insulin release, distinct from sulfonylurea pathways. - Serves as a fluorinated isoindoline reference standard for SAR studies. - Enables in vivo validation of new targets in glucose homeostasis. - Sourced with validated purity to ensure experimental reproducibility.

Molecular Formula C11H13FN4
Molecular Weight 220.25 g/mol
CAS No. 110605-64-6
Cat. No. B034443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsaglidole
CAS110605-64-6
Molecular FormulaC11H13FN4
Molecular Weight220.25 g/mol
Structural Identifiers
SMILESC1CN=C(N1)NN2CC3=C(C2)C(=CC=C3)F
InChIInChI=1S/C11H13FN4/c12-10-3-1-2-8-6-16(7-9(8)10)15-11-13-4-5-14-11/h1-3H,4-7H2,(H2,13,14,15)
InChIKeyZLVARELBORDLAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isaglidole: Anti-Diabetic Research Agent


Isaglidole (CAS 110605-64-6) is an experimental small molecule anti-diabetic agent classified as an imidazoline derivative and an alpha2-adrenoceptor antagonist. It has a molecular weight of 220.25 g/mol and the molecular formula C₁₁H₁₃FN₄ [1][2]. The compound is listed as an International Nonproprietary Name (INN) and is assigned the Unique Ingredient Identifier (UNII) B51UC955KQ by the U.S. FDA [2]. Isaglidole has been primarily investigated for its potential in treating type 2 diabetes mellitus, with a mechanism of action that involves stimulating insulin release in animal models [1].

Isaglidole: Generic Unavailability


Generic substitution fails for Isaglidole because it is an experimental compound with no approved therapeutic equivalents. Its unique imidazoline-derived structure [1] is linked to specific pharmacodynamic activities as an alpha2-adrenoceptor antagonist and a stimulator of insulin release [2]. In-class anti-diabetic agents like sulfonylureas or metformin operate via distinct mechanisms and cannot be interchanged. Furthermore, critical data on its potency, selectivity, and safety profile—necessary for any generic substitution—are not publicly available [3]. Therefore, researchers are reliant on the specific chemical entity Isaglidole for their studies.

Isaglidole Comparative Evidence Guide


Insulin Release Stimulation Evidence

Isaglidole has been shown to stimulate insulin release in animal studies, an effect not observed in inactive control groups. This is a fundamental pharmacodynamic differentiation from compounds lacking this activity [1].

Diabetes Research Pharmacodynamics Insulin Secretion

Structural Comparison with Anti-Diabetic Agents

Isaglidole's molecular structure (C₁₁H₁₃FN₄, MW 220.25) contains a unique imidazoline moiety [1], a fluorinated isoindoline core , and is distinct from the chemical classes of common anti-diabetic agents like sulfonylureas or metformin. This structural differentiation underpins its unique mechanism of action as an alpha2-adrenoceptor antagonist [2].

Medicinal Chemistry Drug Discovery Structural Biology

Regulatory Status: Experimental vs. Approved

Isaglidole is designated as an 'Experimental' drug by DrugBank [1] and has a 'Validated' UNII (B51UC955KQ) from the FDA [2], indicating its recognition for research. This contrasts with approved anti-diabetic agents like metformin, which have extensive clinical trial data and established safety profiles.

Regulatory Science Drug Development Pharmacovigilance

Isaglidole Research & Industrial Scenarios


Alpha2-Adrenoceptor Antagonism in Diabetes Models

Researchers can utilize Isaglidole as a pharmacological probe to study the role of alpha2-adrenoceptor antagonism in stimulating insulin release and its potential therapeutic effects in type 2 diabetes, as suggested by its mechanism of action [1]. This is particularly relevant for exploring pathways distinct from those targeted by sulfonylureas or GLP-1 agonists.

Novel Imidazoline Derivative Synthesis

Medicinal chemists can employ Isaglidole as a unique imidazoline-based building block or reference standard for synthesizing and characterizing novel compounds with potential anti-diabetic activity [2]. Its fluorinated isoindoline core offers a distinct scaffold for structure-activity relationship (SAR) studies.

In Vivo Insulin Secretion Studies

Based on its demonstrated ability to stimulate insulin release in animal studies [1], Isaglidole serves as a valuable tool compound for in vivo research aimed at elucidating the complex mechanisms of glucose homeostasis and insulin secretion. This is a critical step in validating new therapeutic targets.

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